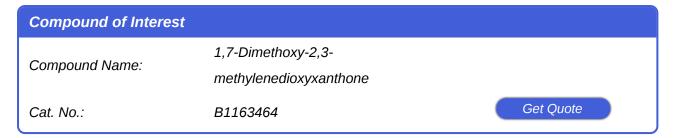


Xanthones from Polygala Species: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

The genus Polygala, belonging to the Polygalaceae family, encompasses a diverse group of plants that have been a cornerstone of traditional medicine systems worldwide for centuries.[1] Modern phytochemical investigations have revealed that these plants are a rich repository of bioactive secondary metabolites, with xanthones being a particularly prominent and pharmacologically significant class.[1] This technical guide provides a comprehensive review of the xanthones isolated from various Polygala species, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Chemical Diversity of Xanthones in Polygala

Xanthones, characterized by their dibenzo-γ-pyrone core structure, exhibit a wide array of substitution patterns, including hydroxylation, methoxylation, glycosylation, and the presence of methylenedioxy groups.[2][3] These structural variations contribute to the broad spectrum of biological activities observed for this class of compounds. Numerous Polygala species have been investigated, leading to the isolation and characterization of a multitude of both novel and previously identified xanthones.

A summary of xanthones isolated from various Polygala species is presented below:

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- Polygala alpestris: Bioactivity-guided fractionation of extracts from this species led to the
 identification of two new xanthones: 1,3,7-trihydroxy-2,6-dimethoxyxanthone and 2,3methylenedioxy-4,7-dihydroxyxanthone. Additionally, five known compounds were isolated,
 including 3,4-dimethoxy-1,7-dihydroxyxanthone, 1,3-dihydroxy-7-methoxyxanthone, and 1,7dihydroxy-2,3-dimethoxyxanthone.[4]
- Polygala arillata: The stems and roots of this plant have yielded several trioxygenated xanthones, such as 1-hydroxy-2,3-dimethoxyxanthone, 1,2,3-trimethoxyxanthone, 1-hydroxy-2,3-methylenedioxyxanthone, and 1-methoxy-2,3-methylenedioxyxanthone.[5]
- Polygala azizsancarii: From the roots of this endemic Turkish species, nine xanthone derivatives were isolated. These include two new xanthone O-glucosides, 3-O-β-D-glucopyranosyloxy-1,6-dihydroxy-2,5,7-trimethoxyxanthone and 3-O-β-D-glucopyranosyloxy-1,6-dihydroxy-2,7-dimethoxyxanthone, along with seven known xanthones.[2]
- Polygala caudata: Research on the roots of this species has resulted in the isolation of three new xanthones: 2-hydroxy-1,6,7-trimethoxyxanthone, 1,4-dimethoxy-2,3-methylenedioxyxanthone, and 7-hydroxy-1,2-dimethoxyxanthone. Five known xanthones, including euxanthone and gentitein, were also identified.[6]
- Polygala japonica: This species has been a source of new xanthones, including 1,3-dihydroxy-2,5,6,7-tetramethoxyxanthone, 3-hydroxy-1,2,5,6,7-pentamethoxyxanthone, 3,8-dihydroxy-1,2,6-trimethoxyxanthone, and guazijinxanthone.[7][8][9] Polygalaxanthone III, another active ingredient, has also been isolated from this plant.[10]
- Polygala karensium: Bioassay-guided fractionation of an ethyl acetate-soluble extract of this
 plant led to the isolation of ten xanthone derivatives.[11]
- Polygala paniculata: This species has been found to contain 1-hydroxy-5-methoxy-2,3-methylenedioxyxanthone and 1,5-dihydroxy-2,3-dimethoxyxanthone. At a trace level, 1-hydroxy-2,3,5-trimethoxyxanthone was also confirmed.[12][13]
- Polygala sibirica: A number of xanthones have been isolated from both the aerial parts and roots of this plant, which is one of the authorized sources of Polygalae Radix in Chinese Pharmacopoeia.[1][14]



Polygala tenuifolia: As a significant source of medicinal compounds, the roots of this species have yielded a variety of xanthone glycosides, including several new polygalaxanthones (IV-XI) and sibiricoxanthone B.[15][16][17] A new xanthone C-glycoside, polygalaxanthone III, has also been characterized.[18] Recent studies have continued to isolate new xanthones from this plant.[19][20]

Biological Activities of Polygala Xanthones

Xanthones derived from Polygala species have demonstrated a wide range of pharmacological effects, making them promising candidates for drug development. The key biological activities are summarized below, with quantitative data presented in the subsequent tables.

Antioxidant and Vasodilatation Activities

Several xanthones from Polygala caudata have shown significant antioxidant properties. For instance, compounds 1-5, 7, and 8 exhibited H2O2 scavenger activity, with scavenging effects ranging from 58.4% to 94.5% at a concentration of $10 \,\mu\text{g/mL}$.[6] Furthermore, some of these xanthones displayed vasodilatation activity on rat thoracic aorta rings.[6] Xanthone glycosides from Polygala hongkongensis have also been evaluated for their antioxidant activities by measuring their scavenging effects on DPPH and hydroxyl radicals, as well as their reductive activity on Fe3+.[21]

Enzyme Inhibitory Activities

Xanthones from Polygala species have shown inhibitory effects against several enzymes. For example, crude ethanol extracts and purified xanthone compounds from Polygala crotalarioides demonstrated inhibitory activity against xanthine oxidase, with IC50 values of 966 and 348.7 µg/mL, respectively.[22] Additionally, xanthones from Polygala karensium have been found to be potent inhibitors of neuraminidases from various influenza A virus strains, including oseltamivir-resistant strains.[11]

Antimicrobial and Antifungal Activities

The inhibitory effects of xanthones from Polygala crotalarioides against various bacteria and fungi have been investigated. These compounds showed the strongest inhibitory effect on Proteus vulgaris and also inhibited the growth of Staphylococcus aureus, Pseudomonas



aeruginosa, and Salmonella enterica.[22] Their antifungal activity was demonstrated against several Fusarium species and other fungi, with EC50 values reported.[22]

Anti-inflammatory and Cytotoxic Activities

The anti-inflammatory potential of xanthones from Polygala tenuifolia has been a subject of interest. These compounds have been shown to inhibit the production of pro-inflammatory mediators.[17][19] Furthermore, certain xanthones from Polygala japonica and Polygala alpestris have exhibited cytotoxic activity against various human tumor cell lines.[4][9] For instance, a new xanthone from P. japonica, guazijinxanthone, showed cytotoxicity against five different cancer cell lines.[9]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of xanthones isolated from various Polygala species.

Table 1: Antioxidant and Vasodilatation Activities of Xanthones from Polygala caudata



Compound Name	H2O2 Scavenging Activity (%) at 10 µg/mL	H2O2 Scavenging Activity (%) at 2 µg/mL	Macrophag e Respiratory Burst Scavenging Activity (%) at 10 μg/mL	Macrophag e Respiratory Burst Scavenging Activity (%) at 2 μg/mL	Vasodilatati on Activity
2-hydroxy- 1,6,7- trimethoxyxa nthone	58.4 - 94.5	26.0 - 84.7	-	-	-
1,4- dimethoxy- 2,3- methylenedio xyxanthone	58.4 - 94.5	26.0 - 84.7	-	-	-
7-hydroxy- 1,2- dimethoxyxan thone	58.4 - 94.5	26.0 - 84.7	-	-	-
2,7- dihydroxy-1- methoxyxant hone	58.4 - 94.5	26.0 - 84.7	71.7	41.2	Dose- dependent
1-methoxy- 2,3- methylenedio xyxanthone	58.4 - 94.5	26.0 - 84.7	-	-	Dose- dependent
7-hydroxy-1- methoxyxant hone	-	-	-	-	Dose- dependent
Euxanthone (1,7-	58.4 - 94.5	26.0 - 84.7	-	-	Dose- dependent



dihydroxyxant hone)						
Gentitein (1,3,7- trihydroxyxan thone)	58.4 - 94.5	26.0 - 84.7	63.4	47.8	-	

Data extracted from reference[6].

Table 2: Enzyme Inhibitory and Radical Scavenging Activities of Xanthones from Polygala crotalarioides

Sample	Xanthine Oxidase Inhibition IC50 (µg/mL)	DPPH Radical Scavenging IC50 (µg/mL)	ABTS+• Radical Scavenging IC50 (µg/mL)	O2•– Radical Scavenging IC50 (μg/mL)	•OH Radical Scavenging IC50 (µg/mL)
Crude Ethanol Extract	966	283.85	226.37	304.36	236.82
Purified Xanthones	348.7	147.81	104.34	166.92	119

Data extracted from reference[22].

Table 3: Antifungal Activity of Xanthones from Polygala crotalarioides



Fungal Species	EC50 (mg/mL)
Coriolus versicolor	0.2379
Fusarium solani	0.5074
Fusarium graminearum	1.1844
Fusarium oxysporum	0.8991
Alternaria brassicicola	0.3687

Data extracted from reference[22].

Experimental Protocols

A general overview of the experimental methodologies employed in the study of xanthones from Polygala species is provided below. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Isolation and Purification

The isolation of xanthones from Polygala species typically involves the extraction of dried and powdered plant material (often the roots) with organic solvents such as methanol or ethanol. [19][20] The crude extract is then subjected to a series of chromatographic techniques to separate the individual compounds. A common workflow is as follows:



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Caption: General experimental workflow for the isolation of xanthones.

The initial separation of the crude extract is often performed using column chromatography with stationary phases like Diaion HP-20 or silica gel.[19] The resulting fractions are then further purified using techniques such as Sephadex LH-20 column chromatography and high-performance liquid chromatography (HPLC) to yield pure xanthones.[20]



Structure Elucidation

The chemical structures of the isolated xanthones are determined using a combination of spectroscopic methods. These include:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.[12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for elucidating the detailed structure, including the placement of substituents and the stereochemistry of the molecule.[2]
- Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the xanthone core, respectively.[12][13]

Biological Assays

A variety of in vitro assays are employed to evaluate the biological activities of the isolated xanthones.

- Antioxidant Assays: The antioxidant capacity is often assessed using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, the ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical scavenging assay, and the measurement of scavenging activity against reactive oxygen species such as H2O2 and superoxide anions (O2•-).[6][22]
- Enzyme Inhibition Assays: The inhibitory effect on enzymes like xanthine oxidase and neuraminidase is determined by measuring the enzyme activity in the presence and absence of the test compounds.[11][22]
- Antimicrobial Assays: The antibacterial and antifungal activities are typically evaluated using methods like the micro-broth dilution method to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50).[22]



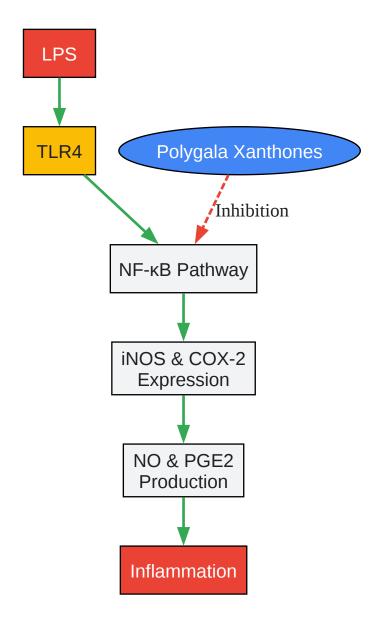
- Cytotoxicity Assays: The cytotoxic effects on cancer cell lines are commonly assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures cell viability.[9]
- Anti-inflammatory Assays: The anti-inflammatory activity is often investigated by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[19]

Signaling Pathways and Mechanisms of Action

While research into the specific molecular mechanisms of Polygala xanthones is ongoing, some studies have begun to elucidate their involvement in cellular signaling pathways. For instance, the anti-inflammatory effects of certain compounds have been linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels in LPS-induced macrophages.[19] Polygalaxanthone III has been shown to repair Malassezia-stimulated skin injury through the activation of STAT3 phosphorylation.[10]

The following diagram illustrates a simplified proposed anti-inflammatory signaling pathway:





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Caption: Proposed anti-inflammatory mechanism of Polygala xanthones.

Conclusion and Future Perspectives

The genus Polygala has proven to be a prolific source of structurally diverse and biologically active xanthones. The compounds isolated to date have demonstrated a wide array of promising pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. This comprehensive review provides a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.



Future research should focus on several key areas. Firstly, the exploration of less-studied Polygala species is likely to yield novel xanthone structures with unique biological activities. Secondly, a deeper investigation into the mechanisms of action of these compounds at the molecular level is crucial for understanding their therapeutic potential and for identifying specific cellular targets. This includes more in-depth studies on their effects on various signaling pathways. Finally, preclinical and clinical studies are warranted for the most promising xanthone candidates to evaluate their efficacy and safety for the development of new therapeutic agents. The rich chemical diversity of xanthones from Polygala species, coupled with their significant biological activities, underscores their potential as a valuable source of lead compounds for future drug development endeavors.

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- To cite this document: BenchChem. [Xanthones from Polygala Species: A Comprehensive Review for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163464#literature-review-of-xanthones-from-polygala-species]

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